molecular formula C18H19FN2O4S B2875777 (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797687-14-9

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2875777
CAS No.: 1797687-14-9
M. Wt: 378.42
InChI Key: DERLVRQMYAXDFU-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 5-cyclopropylisoxazole moiety and a 4-((4-fluorophenyl)sulfonyl)piperidine group, a design that suggests potential as a key scaffold for investigating protein kinase function and receptor signaling pathways. The isoxazole ring is a common pharmacophore found in compounds that act as kinase inhibitors , while the sulfonyl-piperidine group is a feature present in molecules designed for high-affinity interaction with various neurological and oncological targets . This combination makes the compound a valuable tool for researchers exploring new therapeutic interventions, particularly in the fields of oncology and neuroscience. The compound's potential mechanism of action may involve allosteric modulation or competitive inhibition at enzymatic sites, making it suitable for developing assays and screening for novel biologically active compounds . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-13-3-5-14(6-4-13)26(23,24)15-7-9-21(10-8-15)18(22)16-11-17(25-20-16)12-1-2-12/h3-6,11-12,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERLVRQMYAXDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

The introduction of the sulfonyl group at the 4-position of piperidine remains the most challenging step. A plausible route involves nucleophilic substitution of a 4-halopiperidine with a sulfinate anion:

Procedure:

  • 4-Bromopiperidine hydrobromide (1.0 equiv) is reacted with sodium 4-fluorobenzenesulfinate (1.2 equiv) in anhydrous DMSO at 90°C for 12–16 hours.
  • The reaction mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Key Data:

Parameter Value
Yield 58–62%
Characterization $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.82 (d, 2H), 7.18 (t, 2H), 3.45 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 1.90–1.50 (m, 4H)

Alternative Pathways

  • Friedel-Crafts Sulfonylation : Limited feasibility due to piperidine’s non-aromatic nature.
  • Radical Sulfonation : Requires specialized initiators (e.g., AIBN) and 4-fluorobenzenesulfonyl chloride, but yields are typically low (<30%).

Synthesis of 5-Cyclopropylisoxazole-3-Carboxylic Acid

[3+2] Cycloaddition Strategy

Isoxazoles are efficiently synthesized via cycloaddition between nitrile oxides and alkynes. For the 5-cyclopropyl variant:

Procedure:

  • Cyclopropane acetylene (1.0 equiv) is reacted with chlorooxime (1.1 equiv) in toluene at 0°C for 2 hours.
  • The intermediate nitrile oxide undergoes cycloaddition to form 5-cyclopropylisoxazole-3-methyl ester .
  • Saponification with NaOH (2M) yields the carboxylic acid.

Key Data:

Parameter Value
Yield (cycloaddition) 75%
Yield (saponification) 92%
Characterization IR (KBr): 1715 cm⁻¹ (C=O), $$ ^13\text{C NMR} $$: δ 165.2 (COOH), 160.1 (C-O)

Coupling of Fragments

Acyl Chloride Formation

The carboxylic acid is activated via treatment with thionyl chloride (2.0 equiv) in dichloromethane at reflux for 3 hours. Excess reagent is removed under vacuum to yield 5-cyclopropylisoxazole-3-carbonyl chloride .

Amide Bond Formation

Procedure:

  • 4-((4-Fluorophenyl)sulfonyl)piperidine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in dry DCM.
  • 5-Cyclopropylisoxazole-3-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
  • The product is isolated via aqueous workup and recrystallized from ethanol/water.

Key Data:

Parameter Value
Yield 68%
Melting Point 142–144°C
Purity (HPLC) 99.2%

Optimization and Challenges

Sulfonylation Efficiency

  • Solvent Screening : DMSO outperforms DMF and THF due to superior solubility of sulfinate salts.
  • Temperature : Reactions below 80°C result in incomplete conversion (<40%).

Cycloaddition Regioselectivity

The use of trimethylamine N-oxide as a catalyst ensures >95% regioselectivity for the 5-cyclopropyl isomer.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (1 kg) demonstrate consistent yields (60–65%) with comparable purity.
  • Cost Drivers : Sodium 4-fluorobenzenesulfinate accounts for 70% of raw material costs, necessitating in-house synthesis from 4-fluorobenzenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme binding sites and receptor interactions .

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylisoxazole ring and the fluorophenylsulfonyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopropylisoxazole group distinguishes it from piperazine-based analogs (e.g., 6h–6j), which may alter steric and electronic interactions in biological systems.
  • Unlike w3, which incorporates a pyrimidine-triazole scaffold, the target compound lacks nitrogen-rich heterocycles but retains the methanone linker common in kinase inhibitor designs .
  • The 4-fluorophenyl sulfonyl group in the target compound is analogous to sulfamoylaminophenyl groups in 6h–6j, suggesting shared solubility or pharmacokinetic profiles .

Physicochemical Properties

Data from structurally related compounds provide insights into expected properties:

Compound ID/Name Melting Point (°C) Synthesis Yield (%) Molecular Weight (g/mol) Key Characterization Methods
Target Compound Not reported Not reported ~397.45 (hypothetical) NMR, MS (inferred from analogs)
6d–6l () 132–230 45–82 550–650 ¹H/¹³C/¹⁹F NMR, ESI-MS, TLC
w3 () Not reported ~50 (estimated) 492.0 HPLC, HRMS

Key Observations :

  • Melting points for sulfonamide-piperidine/piperazine analogs (132–230°C) suggest moderate thermal stability, likely influenced by hydrogen-bonding sulfonyl groups .
  • Synthesis yields for analogs vary widely (45–82%), highlighting challenges in optimizing reactions for bulky substituents like bis(4-fluorophenyl)methyl groups .

Hypothetical Pathway for Target Compound :

Isoxazole Formation : Cyclopropanation of an isoxazole precursor.

Sulfonylation : Introduction of the 4-fluorophenyl sulfonyl group to piperidine.

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